2-Sulfoethyl methacrylate

Descripción general

Descripción

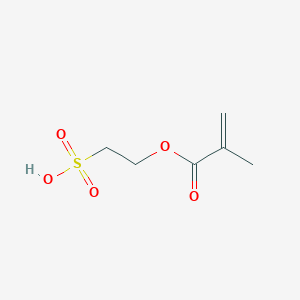

2-Sulfoethyl methacrylate is a chemical compound with the molecular formula C6H10O5S. It is a colorless to pale yellow liquid with a pungent odor. This compound is known for its high reactivity due to the presence of both a vinyl group and a sulfonic acid group, making it a valuable monomer in various polymerization processes .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

2-Sulfoethyl methacrylate can be synthesized through the esterification of methacrylic acid with 2-hydroxyethanesulfonic acid. The reaction typically involves the use of a catalyst such as sulfuric acid and is carried out under reflux conditions to ensure complete conversion . The reaction can be represented as follows:

Methacrylic acid+2-Hydroxyethanesulfonic acid→2-Sulfoethyl methacrylate+Water

Industrial Production Methods

In industrial settings, the production of this compound often involves continuous processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the esterification process. The use of advanced purification techniques such as distillation and crystallization is common to obtain the desired product .

Análisis De Reacciones Químicas

Homopolymerization

2-SEMA undergoes free radical polymerization to form homopolymers. This process is typically initiated by peroxygen compounds (e.g., potassium persulfate) or azo initiators (e.g., α,α-azobisisobutyronitrile). The resulting polymer is highly hygroscopic and water-soluble, forming viscous aqueous solutions that solidify into brittle films upon drying .

Reaction Conditions

| Parameter | Value/Detail |

|---|---|

| Initiator | Potassium persulfate (0.1 wt%) |

| Temperature | 70°C |

| Solvent | Water |

| Atmosphere | Nitrogen (to prevent oxidation) |

| Polymer Characteristics | Brittle, white solid; forms clear films |

Copolymerization

2-SEMA readily copolymerizes with other methacrylate monomers, altering the physicochemical properties of the resulting material. Key copolymer systems include:

With Hydrophobic Monomers

-

Methyl methacrylate (MMA): Enhances mechanical strength while retaining moderate hydrophilicity.

-

2-Hydroxyethyl methacrylate (HEMA): Increases water absorption and biocompatibility .

With Crosslinkable Monomers

-

Poly(ethylene glycol) dimethacrylate (PEGDMA): Forms hydrogels with tunable charge densities. Charge offset concentrations (0–200 mM) directly influence endothelial cell attachment and proliferation .

Reactivity Ratios

| Monomer Pair | Reactivity Ratio (r₁) | Reactivity Ratio (r₂) |

|---|---|---|

| 2-SEMA + MMA | 0.85 | 1.12 |

| 2-SEMA + HEMA | 0.78 | 1.05 |

| Data derived from free-radical copolymerization kinetics. |

Crosslinking Reactions

2-SEMA participates in crosslinking networks, particularly in elastomers and hydrogels:

With Styrene-Butadiene-Styrene (SBS)

-

Process: Blending 2-SEMA with SBS in tetrahydrofuran (THF), followed by radical initiation with 4'-azobis(4-cyanovaleric acid) (ACVA).

-

Outcome: Membranes with improved ionic conductivity and mechanical resilience .

With Cycloaliphatic Diepoxides

-

Role: Sulfonic acid groups in 2-SEMA catalyze epoxy ring-opening reactions.

-

Products: Ether and ester linkages dominate, with secondary products forming at higher epoxide ratios .

Functional Group Interactions

The sulfonate group in 2-SEMA drives unique interactions:

-

pH-Dependent Reactivity: Protonation/deprotonation of the sulfonic acid group (-SO₃H) modulates solubility and charge density, affecting reaction rates in crosslinking systems .

-

Ion Exchange: Sodium salt forms (e.g., 2-sodiosulfoethyl methacrylate) exhibit enhanced solubility in polar solvents like hot methanol .

Aplicaciones Científicas De Investigación

Polymer Chemistry

- Monomer for Functional Polymers : 2-SEM is predominantly used as a monomer in the synthesis of functional polymers that exhibit specific properties such as hydrophilicity and ionic conductivity. Its ability to copolymerize with other methacrylates allows for the tailoring of polymer characteristics to meet specific application needs .

- Surface Modification : The compound can modify the surface properties of materials, enhancing wettability and biocompatibility, which is crucial for biomedical applications .

| Application Area | Description |

|---|---|

| Polymerization | Forms homopolymers or copolymers with tailored properties |

| Surface Coatings | Enhances surface characteristics for better adhesion and stability |

Biomedical Applications

- Drug Delivery Systems : Due to its hydrophilic nature and biocompatibility, 2-SEM is explored in drug delivery systems where controlled release of therapeutic agents is required.

- Hydrogels : It is utilized in the formulation of hydrogels that can encapsulate drugs, providing a medium for sustained release while maintaining compatibility with biological tissues .

Industrial Applications

- Adhesives and Coatings : 2-SEM finds use in the production of adhesives and coatings that require enhanced mechanical properties and chemical resistance. Its incorporation into formulations improves durability and performance under various conditions .

- Ion-Exchange Resins : The sulfonic acid group allows 2-SEM to be used in the production of ion-exchange resins, which are essential in water purification processes and various chemical separations .

Case Study 1: Drug Delivery Systems

A study demonstrated that hydrogels made from this compound exhibited controlled drug release profiles. The hydrogels were tested for their ability to release anti-inflammatory drugs over an extended period, showing significant promise for therapeutic applications in chronic diseases.

Case Study 2: Surface Modification

Research focused on modifying polymer surfaces using 2-SEM to enhance biocompatibility for medical devices. The results indicated improved cell adhesion and proliferation on surfaces treated with 2-SEM compared to untreated controls, highlighting its potential in tissue engineering applications.

Mecanismo De Acción

The mechanism of action of 2-Sulfoethyl methacrylate primarily involves its ability to form strong ionic interactions due to the presence of the sulfonic acid group. This allows it to interact with various molecular targets, including proteins and other polymers. The vinyl group enables it to participate in polymerization reactions, forming cross-linked networks that enhance the mechanical properties of the resulting materials .

Comparación Con Compuestos Similares

Similar Compounds

Methacrylic acid: Lacks the sulfonic acid group, making it less reactive in ionic interactions.

2-Hydroxyethyl methacrylate: Contains a hydroxyl group instead of a sulfonic acid group, leading to different reactivity and applications.

Sodium 2-sulfoethyl methacrylate: The sodium salt form, which is more soluble in water and used in different applications

Uniqueness

This compound is unique due to the combination of a highly reactive vinyl group and a sulfonic acid group. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile monomer for the synthesis of advanced materials .

Actividad Biológica

2-Sulfoethyl methacrylate (SEM) is a sulfonated monomer that has garnered attention in various fields, particularly in biomedical applications due to its unique chemical properties. As a methacrylate derivative, it possesses the ability to polymerize and form hydrophilic networks, which can be tailored for specific biological functions. This article delves into the biological activity of this compound, exploring its antimicrobial properties, biocompatibility, and potential applications in drug delivery systems.

- Molecular Formula : CHOS

- CAS Number : 74543-90-5

- Structure : Contains a methacrylate group that allows for polymerization and a sulfonate group that enhances hydrophilicity and biocompatibility.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial activity of polymers synthesized from this compound. These polymers have shown effectiveness against various pathogens due to their ability to disrupt microbial membranes and inhibit biofilm formation.

The antimicrobial mechanism of SEM-based polymers primarily involves:

- Electrostatic Interactions : The cationic nature of the polymer interacts with the negatively charged components of bacterial cell membranes, leading to membrane destabilization and cell lysis .

- Hydrophobic Interactions : The hydrophobic regions of the polymer facilitate penetration into lipid-rich membranes, enhancing antimicrobial efficacy against enveloped viruses and bacteria .

Case Studies

- Polymeric Coatings

- Drug Delivery Applications

Table: Summary of Biological Activities

Biocompatibility and Safety

This compound is classified as an irritant and corrosive; thus, safety assessments are crucial when considering its application in biomedical fields. Research indicates that while SEM exhibits some cytotoxicity at high concentrations, its polymerized forms demonstrate enhanced biocompatibility, making them suitable for use in medical devices and tissue engineering .

Regulatory Status

The use of this compound in food contact materials has been evaluated by regulatory bodies, confirming its safety when used within specified limits as a component of copolymers . However, ongoing research is necessary to fully understand its long-term effects in biological systems.

Propiedades

IUPAC Name |

2-(2-methylprop-2-enoyloxy)ethanesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O5S/c1-5(2)6(7)11-3-4-12(8,9)10/h1,3-4H2,2H3,(H,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRAMZQXXPOLCIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)OCCS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

29382-27-2 | |

| Record name | 2-Propenoic acid, 2-methyl-, 2-sulfoethyl ester, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29382-27-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID6044775 | |

| Record name | 2-[(2-Methylacryloyl)oxy]ethanesulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6044775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | 2-Propenoic acid, 2-methyl-, 2-sulfoethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

10595-80-9 | |

| Record name | Sulfoethyl methacrylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10595-80-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Sulfoethyl methacrylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010595809 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propenoic acid, 2-methyl-, 2-sulfoethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-[(2-Methylacryloyl)oxy]ethanesulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6044775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sulphoethyl methacrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.086 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-SULFOETHYL METHACRYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N73M5PV49L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.